molecular formula C15H16N2O3S B7053914 3-(1-Methylsulfonylcyclopropyl)-5-(1-phenylcyclopropyl)-1,2,4-oxadiazole

3-(1-Methylsulfonylcyclopropyl)-5-(1-phenylcyclopropyl)-1,2,4-oxadiazole

Cat. No.: B7053914
M. Wt: 304.4 g/mol
InChI Key: RRKIHSQFGRRGLN-UHFFFAOYSA-N
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Description

3-(1-Methylsulfonylcyclopropyl)-5-(1-phenylcyclopropyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of cyclopropyl groups attached to both the 1-methylsulfonyl and 1-phenyl substituents, making it a unique and interesting molecule for various scientific applications.

Properties

IUPAC Name

3-(1-methylsulfonylcyclopropyl)-5-(1-phenylcyclopropyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-21(18,19)15(9-10-15)12-16-13(20-17-12)14(7-8-14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKIHSQFGRRGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CC1)C2=NOC(=N2)C3(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(1-Methylsulfonylcyclopropyl)-5-(1-phenylcyclopropyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Cyclopropyl Derivatives: The synthesis begins with the preparation of 1-methylsulfonylcyclopropane and 1-phenylcyclopropane through cyclopropanation reactions.

    Oxadiazole Ring Formation: The cyclopropyl derivatives are then subjected to cyclization reactions with appropriate reagents to form the 1,2,4-oxadiazole ring.

    Final Coupling: The final step involves coupling the cyclopropyl-substituted oxadiazole intermediates to obtain the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

3-(1-Methylsulfonylcyclopropyl)-5-(1-phenylcyclopropyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl or phenyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1-Methylsulfonylcyclopropyl)-5-(1-phenylcyclopropyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(1-Methylsulfonylcyclopropyl)-5-(1-phenylcyclopropyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

3-(1-Methylsulfonylcyclopropyl)-5-(1-phenylcyclopropyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    3-(1-Methylsulfonylcyclopropyl)-5-(1-phenylcyclopropyl)-1,3,4-oxadiazole: This compound has a different arrangement of nitrogen atoms in the oxadiazole ring, leading to variations in its chemical properties and reactivity.

    3-(1-Methylsulfonylcyclopropyl)-5-(1-phenylcyclopropyl)-1,2,5-oxadiazole: Another isomer with a different nitrogen arrangement, which may exhibit different biological activities and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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